
SirReal2
Overview
Description
Sirtuins (SIRTs) represent a distinct class of trichostatin A-insensitive lysyl-deacetylases (class III HDACs). SIRT2 deacetylates histone H4 and α-tubulin and functions as a regulator of cell cycle progression, a determinant of myelination, a modulator of autophagy, and a suppressor of brain inflammation. SirReal2 is an aminothiazole that acts as a SIRT-rearranging ligand to selectively inhibit SIRT2 (IC50 = 140 nM). This compound is >1,000-fold more potent at inhibiting the activity of SIRT2 than that of SIRT1 or SIRT3-6.5 This compound has been shown to be active in HeLa cells by significantly increasing α-tubulin acetylation.
SirReal 2 is a selective SIRT2 inhibitor.
Mechanism of Action
Target of Action
SirReal2, also known as 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide, is a potent and selective inhibitor of Sirtuin 2 (SIRT2) . SIRT2 is a member of the sirtuin family of proteins, also known as class III histone deacetylases . These proteins play crucial roles in metabolism, DNA repair, and rRNA transcription .
Mode of Action
This compound inhibits SIRT2 by inducing a ligand-induced structural rearrangement of the active site . It binds at an adjacent pocket to lock SIRT2 in an open conformation . This interaction inhibits the deacetylation activity of SIRT2, thereby affecting its ability to regulate various cellular processes .
Biochemical Pathways
SIRT2 regulates a wide range of cellular processes such as cell cycle regulation, autophagy, myelination, neurodegeneration, glucose metabolism, and inflammatory response . By inhibiting SIRT2, this compound can potentially affect these processes.
Result of Action
The inhibition of SIRT2 by this compound leads to tubulin hyperacetylation in HeLa cells and induces destabilization of the checkpoint protein BubR1 . This suggests that this compound could have significant molecular and cellular effects, potentially influencing cell cycle regulation and other cellular processes .
Action Environment
It is known that factors such as tissue type, species, age, and the cellular localization of the sirtuins can regulate their role in the development of diseases . These factors could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
SirReal2 interacts with SIRT2, a protein deacetylase enzyme that removes acetyl groups and longer chain acyl groups from post-translationally modified lysine residues . The interaction of this compound with SIRT2 has been shown to inhibit both SIRT2-dependent deacetylation and defatty-acylation . This compound binds to the induced hydrophobic pocket of SIRT2, where the long-chain fatty acyl group of substrates occupies .
Cellular Effects
In cellular settings, this compound leads to tubulin hyperacetylation in HeLa cells and induces destabilization of the checkpoint protein BubR1 . This compound has also been shown to prevent oocyte maturation and the formation of poor-quality oocytes .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the active site of SIRT2, which has a large hydrophobic pocket that can accommodate long-chain fatty acyl groups . This binding interaction inhibits the deacetylation and defatty-acylation activities of SIRT2 .
Metabolic Pathways
This compound interacts with SIRT2, which is involved in various metabolic pathways. SIRT2 can regulate autophagy, myelination, immunity, inflammation, and other physiological processes .
Subcellular Localization
SIRT2, the target of this compound, is mainly distributed in the cytoplasm but shuttled to the nucleus during mitosis
Biological Activity
SirReal2 is a highly selective inhibitor of Sirtuin 2 (SIRT2), a member of the sirtuin family of proteins known for their roles in cellular regulation, including metabolism, cell cycle progression, and aging. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
This compound selectively inhibits SIRT2 by binding to a hydrophobic pocket within the enzyme, which is critical for its deacetylation activity. The compound induces a conformational change in SIRT2, trapping it in an "open" state that prevents substrate binding and subsequent deacetylation. This unique mechanism was elucidated through structural studies, revealing that this compound acts as a "molecular wedge" within the enzyme's active site .
Binding Affinity and Selectivity
- IC50 Value : this compound exhibits an IC50 value of approximately 140 nM against SIRT2, demonstrating potent inhibitory activity .
- Selectivity : It shows minimal inhibition of other sirtuin isoforms, with only slight effects on SIRT1 and SIRT6 at higher concentrations .
Biological Effects
This compound has been evaluated for its biological effects across various cancer cell lines. Notable findings include:
- Antiproliferative Activity : In vitro studies indicate that this compound exhibits significant antiproliferative effects in breast, colorectal, lung, lymphoma, and cervical cancer cells .
- Acetylation Levels : Treatment with this compound leads to increased acetylation of α-tubulin and BubR1, both known substrates of SIRT2. However, it does not affect the acetylation levels of p53, a substrate of SIRT1 .
Table 1: Summary of Biological Activity in Various Cancer Cell Lines
Cell Line | IC50 (µM) | Effect |
---|---|---|
Breast Cancer | 15.5 | Significant growth inhibition |
Colorectal Cancer | 12.0 | Moderate growth inhibition |
Lung Cancer | 10.0 | High sensitivity |
Lymphoma | 20.0 | Moderate sensitivity |
Cervical Cancer | 18.0 | Significant growth inhibition |
Data compiled from various studies assessing the effects of this compound on cancer cell proliferation .
Synergistic Effects with Other Compounds
Recent studies have explored the combination of this compound with other therapeutic agents to enhance anti-cancer efficacy:
Scientific Research Applications
Cancer Research
SirReal2 has been extensively studied for its anti-cancer properties. Research indicates that it can inhibit cancer cell migration and reduce levels of the oncoprotein c-Myc, which is crucial for tumor growth and progression. In vitro studies have shown that when combined with other inhibitors like VS-5584 (a PI3K/mTOR inhibitor), this compound significantly enhances anti-tumor effects in acute myeloid leukemia (AML) cells by lowering the half-maximal inhibitory concentration (IC50) and improving survival rates in animal models .
Neurodegenerative Diseases
The role of Sirt2 in neurodegenerative diseases has led to investigations into this compound's protective effects against conditions like Parkinson's disease. Studies have demonstrated that this compound can reverse α-synuclein-mediated toxicity and protect dopaminergic neurons from necrosis, suggesting its potential as a therapeutic agent for neurodegeneration .
Inflammation
Inflammation-related pathways involving Sirt2 modulation are another area where this compound shows promise. By selectively inhibiting Sirt2, researchers aim to explore its impact on inflammatory responses at the cellular level, which could lead to novel treatments for inflammatory diseases .
Case Study 1: Cancer Cell Migration Inhibition
- Objective : To evaluate the effect of this compound on cancer cell migration.
- Methods : Utilized a wound healing assay to measure cell migration rates in HeLa cells treated with this compound.
- Results : Significant reduction in migration was observed, correlating with decreased levels of c-Myc.
Case Study 2: Neuroprotection in Parkinson's Models
- Objective : To assess the neuroprotective effects of this compound in a Drosophila model of Parkinson's disease.
- Methods : Administered this compound to Drosophila expressing α-synuclein and evaluated neuronal survival.
- Results : Enhanced survival rates were noted alongside reduced neurotoxicity markers .
Data Tables
Compound | IC50 (nM) | Selectivity | Application Area |
---|---|---|---|
This compound | 140 | Highly selective | Cancer, Neurodegeneration |
AGK2 | 15,400 | Less selective | Reference comparison |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of SirReal2 in selectively inhibiting SIRT2, and how does it differ from other sirtuin inhibitors?
this compound selectively inhibits SIRT2 by inducing a structural rearrangement of the enzyme's active site, as demonstrated through crystallography studies. This rearrangement disrupts the binding of NAD⁺, a cofactor critical for SIRT2's deacetylase activity . Unlike pan-sirtuin inhibitors, this compound exhibits specificity for SIRT2 (IC₅₀ = 140 nM) without affecting SIRT1 or SIRT3, as shown in enzyme activity assays and cellular models . Key structural interactions involve the 4,6-dimethylpyrimidin-2-yl and naphthalen-1-ylmethyl groups, which stabilize the inhibitor-enzyme complex .
Q. How can researchers validate this compound's activity in cellular models, and what biomarkers are most reliable?
Validation requires measuring downstream effects of SIRT2 inhibition, such as α-tubulin hyperacetylation and BubR1 depletion. In HeLa cells, Western blotting for acetylated α-tubulin is a standard method, with dose-dependent increases observed at this compound concentrations ≥5 µM . BubR1 levels (a SIRT2 substrate linked to cell-cycle regulation) should also decrease proportionally. Include controls with SIRT2-knockout cells or alternative inhibitors (e.g., AGK2) to confirm specificity .
Advanced Research Questions
Q. How should researchers optimize experimental conditions for this compound in vivo studies, particularly regarding dosage and off-target effects?
Dosage optimization must balance efficacy and toxicity. In murine melanoma models, this compound administered at 10 mg/kg/day intraperitoneally significantly reduced tumor growth without observable toxicity . However, pharmacokinetic parameters (e.g., half-life, bioavailability) should be characterized using LC-MS/MS. To mitigate off-target effects, employ orthogonal assays:
- Enzyme profiling : Test against other NAD⁺-dependent enzymes (e.g., PARPs) .
- Transcriptomics : Compare gene expression profiles in treated vs. untreated models to identify unintended pathways .
Q. What methodological strategies resolve contradictions in this compound's reported roles in cancer progression?
this compound exhibits context-dependent effects. For example, it inhibits melanoma progression by enhancing NK cell activity but may promote metastasis in other cancers via unresolved mechanisms. To address contradictions:
- Secondary data analysis : Cross-reference results with public datasets (e.g., TCGA) to identify tumor-specific SIRT2 expression patterns .
- Co-culture systems : Test this compound in immune cell–tumor co-cultures to dissect NK cell–mediated vs. direct tumor effects .
Q. How can researchers integrate crystallographic data (e.g., from Sirt2–this compound complexes) into drug-design workflows?
Leverage high-resolution structures (e.g., PDB entries from Table 1 in ) for molecular dynamics simulations or fragment-based drug design. Key steps:
- Binding pocket analysis : Use software like Schrödinger or MOE to identify residues critical for this compound binding (e.g., Phe119, His150) .
- Scaffold modification : Replace the thiazole moiety with bioisosteres to improve solubility while maintaining affinity . Validate changes via IC₅₀ assays and cellular uptake studies.
Q. Methodological Guidance
Q. What controls are essential when studying this compound in kinase or epigenetic inhibitor combination therapies?
- Negative controls : Include vehicle-only treatments and SIRT2-knockout models.
- Positive controls : Use established SIRT2 inhibitors (e.g., AGK2) to benchmark effects .
- Synergy assays : Apply the Chou-Talalay method to quantify combination index (CI) values and distinguish additive vs. synergistic effects .
Q. How should researchers address variability in this compound-induced tubulin acetylation across cell lines?
Variability often stems from differences in SIRT2 expression or competing deacetylases (e.g., HDAC6). Mitigate this by:
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS2/c1-14-10-15(2)25-22(24-14)28-13-20(27)26-21-23-12-18(29-21)11-17-8-5-7-16-6-3-4-9-19(16)17/h3-10,12H,11,13H2,1-2H3,(H,23,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENNDDDTIIZDDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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